1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE
Overview
Description
1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring substituted with a fluorinated nitrophenyl group and a piperazine moiety
Preparation Methods
The synthesis of 1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This involves nitration of a suitable aromatic precursor to introduce the nitro group.
Fluorination: The nitrophenyl intermediate is then subjected to fluorination using reagents such as Selectfluor.
Piperazine coupling: The fluorinated nitrophenyl intermediate is coupled with 4-acetyl-3-methyl-1-piperazine under appropriate conditions.
Morpholine ring formation: Finally, the morpholine ring is introduced through cyclization reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using organolithium reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar compounds to 1-{4-[4-FLUORO-5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-2-METHYLPIPERAZIN-1-YL}ETHAN-1-ONE include other substituted morpholines and piperazines. For example:
4-(4-methylpiperazin-1-yl)benzylamine: This compound shares the piperazine moiety but lacks the nitrophenyl and fluorine substitutions.
2-fluoro-4-nitroaniline: This compound contains the nitrophenyl and fluorine groups but lacks the morpholine and piperazine moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O4/c1-12-11-20(3-4-21(12)13(2)23)16-10-15(19-5-7-26-8-6-19)14(18)9-17(16)22(24)25/h9-10,12H,3-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMDKHFSUYNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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